molecular formula C10H7NO6 B11759890 4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid

4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid

Katalognummer: B11759890
Molekulargewicht: 237.17 g/mol
InChI-Schlüssel: DBNMRWDKCSKCOM-YVMONPNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid is an organic compound characterized by the presence of a hydroxy group, a nitro-substituted phenyl ring, and a butenoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amino-substituted derivative

    Substitution: Formation of nitro or halogen-substituted derivatives

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism by which 4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its nitro group can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its nitro-substituted phenyl ring and butenoic acid moiety differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Eigenschaften

Molekularformel

C10H7NO6

Molekulargewicht

237.17 g/mol

IUPAC-Name

(Z)-4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C10H7NO6/c12-8(5-9(13)10(14)15)6-2-1-3-7(4-6)11(16)17/h1-5,12H,(H,14,15)/b8-5-

InChI-Schlüssel

DBNMRWDKCSKCOM-YVMONPNESA-N

Isomerische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C/C(=O)C(=O)O)/O

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC(=O)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.